

Application of Pemigatinib-D6 in Drug Metabolism and Pharmacokinetics (DMPK)

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Compound of Interest

Compound Name: Pemigatinib-D6

Cat. No.: B13841940

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Introduction

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2][3]

Understanding the drug metabolism and pharmacokinetic (DMPK) profile of pemigatinib is crucial for its safe and effective use. **Pemigatinib-D6**, a deuterium-labeled stable isotope of pemigatinib, serves as an essential tool in these studies, primarily as an internal standard for quantitative bioanalysis.[4] Deuterated standards are ideal for mass spectrometry-based assays as they exhibit similar chemical and physical properties to the analyte but are distinguishable by their higher mass, allowing for precise and accurate quantification in complex biological matrices.[5][6]

This document provides detailed application notes and protocols for the use of **Pemigatinib-D6** in key DMPK studies.

Data Presentation

Table 1: In Vitro ADME and Pharmacokinetic Parameters of Pemigatinib

Parameter	Value	Species/System	Reference
Permeability (Papp A → B)	10.1 x 10 ⁻⁶ cm/s	Caco-2 cells	[7]
Metabolic Stability (t _{1/2})	27.29 min	Human Liver Microsomes	[2][8]
Intrinsic Clearance (CL _{int})	25.40 μL/min/mg	Human Liver Microsomes	[2][8]
Plasma Protein Binding	90.6%	Human Plasma	[9]
Major Metabolizing Enzyme	CYP3A4	In vitro	[3][8][9][10]

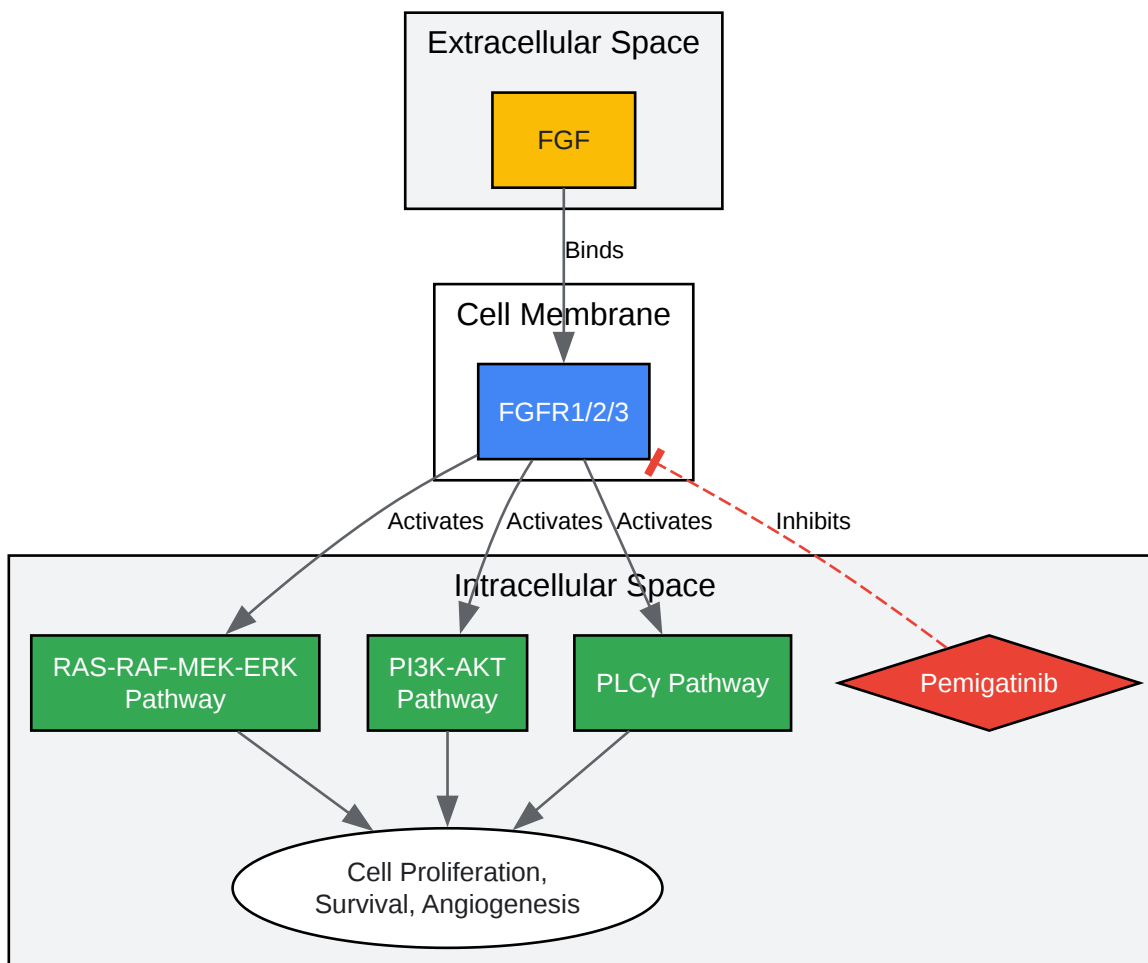
Table 2: Human Pharmacokinetic Parameters of Pemigatinib (13.5 mg, once daily)

Parameter	Geometric Mean (CV%)	Population	Reference
Tmax (hours)	1.13	Patients with advanced malignancies	[9]
Cmax,ss (nM)	236 (56.4%)	Patients with advanced malignancies	[11]
AUC0-24h,ss (nM·h)	2620 (54.1%)	Patients with advanced malignancies	[11]
Half-life ($t_{1/2}$) (hours)	15.4 (51.6%)	Patients with advanced malignancies	[9][11]
Apparent Oral Clearance (CL/F) (L/h)	10.3	Female Patients	[12]
Apparent Volume of Distribution (Vc/F) (L)	122.0	73.3-kg Patient	[12]
Accumulation Ratio (AUC0-24h)	1.63	Patients with advanced malignancies	[9][11]

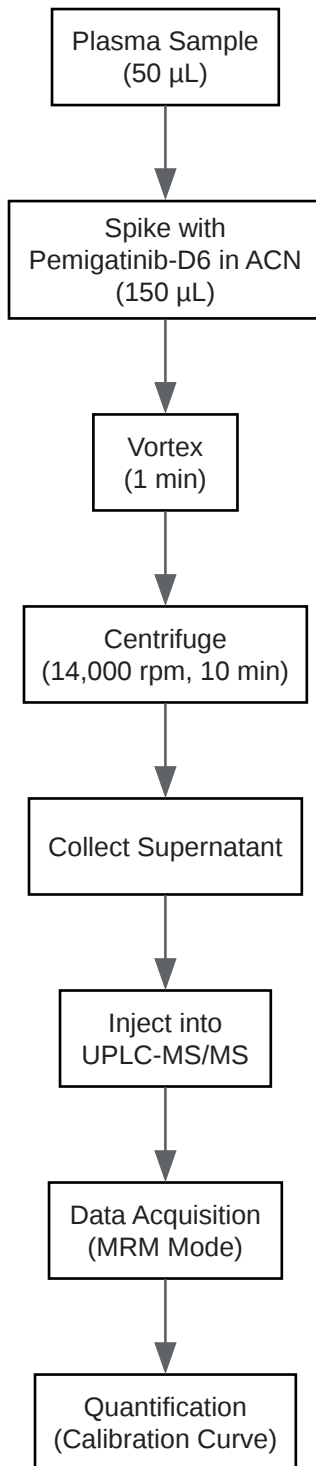
Signaling Pathway

Pemigatinib inhibits the phosphorylation of FGFR and downstream signaling proteins, which are crucial for cell proliferation and survival.

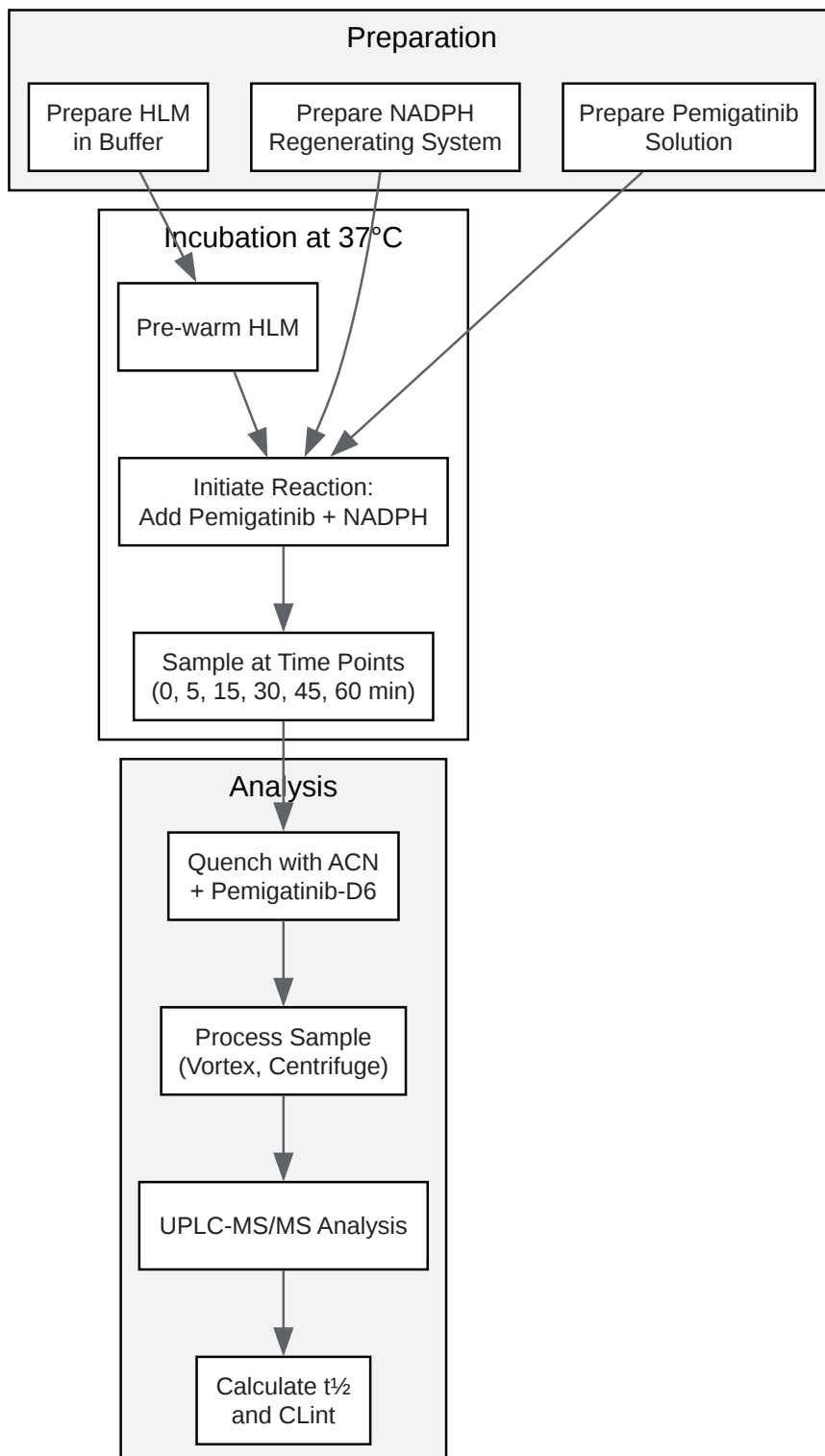
Simplified FGFR Signaling Pathway Inhibition by Pemigatinib



Bioanalytical Workflow for Pemigatinib Quantification



Metabolic Stability Assay Workflow

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References

- 1. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Population Pharmacokinetics Analysis of Pemigatinib in Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel bioanalytical method for the quantification of pemigatinib in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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